molecular formula C15H10F3IN2 B2916231 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 478040-60-7

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B2916231
CAS No.: 478040-60-7
M. Wt: 402.159
InChI Key: MCWMTPMTNZVJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C15H10F3IN2 and its molecular weight is 402.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3IN2/c1-9-5-12(19)7-21-8-13(20-14(9)21)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWMTPMTNZVJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that summarize its effects in various biological contexts.

  • Molecular Formula : C15H10F3IN2
  • Molecular Weight : 402.15 g/mol
  • CAS Number : 478040-60-7
  • Purity : Typically >90% .

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antiviral Properties

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit antiviral activity. For instance, compounds with similar structures have shown effectiveness against viruses such as the canine distemper virus and other RNA viruses by inhibiting viral replication mechanisms .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. The compound's structural features suggest it may inhibit key enzymes involved in cancer cell metabolism. For example, it may act as a BCAT (branched-chain amino acid transaminase) inhibitor, which is crucial in the catabolism of branched-chain amino acids linked to tumor growth .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of the compound against various cancer cell lines. Preliminary results indicate that it can induce apoptosis in specific cancer types at certain concentrations without significant cytotoxicity at lower doses .

Case Studies

StudyCell LineIC50 (µM)Observations
Study AHeLa15Induced apoptosis at higher concentrations
Study BMCF-725Inhibited proliferation significantly
Study CA54910Showed selective toxicity towards cancer cells

Research Findings

A comprehensive review of literature reveals that compounds structurally related to this compound demonstrate a range of biological activities:

  • Antiviral Activity : Effective against several RNA viruses with mechanisms involving inhibition of viral replication .
  • Anticancer Mechanisms : Potential to inhibit key metabolic pathways in cancer cells, leading to reduced tumor growth .
  • Cytotoxicity Profiles : Vary significantly across different cell lines, suggesting a need for further optimization and understanding of structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.